molecular formula C6H14ClNO3 B156763 (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride CAS No. 79200-57-0

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride

Cat. No.: B156763
CAS No.: 79200-57-0
M. Wt: 183.63 g/mol
InChI Key: BLTXEPQZAMUGID-ILLHIODVSA-N
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Description

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H14ClNO3 and its molecular weight is 183.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibition of β-Glucosidases

The compound (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride shows significant potential in inhibiting β-glucosidases. Research by Boss et al. (2000) demonstrated that a related compound, (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, inhibits β-glucosidases from Caldocellum saccharolyticum and almonds. This inhibition is not influenced by N-ethylation but is reduced upon N-acetylation (Boss, Leroy, Blaser, & Reymond, 2000).

Precursor for Carbocyclic Nucleosides

The compound is also utilized as a precursor in the synthesis of carbocyclic nucleosides. Chang et al. (1994) achieved the stereocontrolled synthesis of a 1,5-methano-1-amino-5-(hydroxymethyl)-cyclopentane, a key component for carbocyclic nucleosides. This process involves a series of lactones leading to the target compound (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).

Studies on Glucuronidation

Martin et al. (2006) explored the glucuronidation of a structurally similar compound, highlighting the importance of understanding metabolic pathways in different species. This research provides insights into how different species metabolize related compounds, which is crucial for pharmacokinetics and safety studies (Martin, Lewis, Bernstein, Beattie, Martin, Riley, & Springthorpe, 2006).

New Scaffold for Glycosidase Inhibition

Nakahara et al. (2008) synthesized a new scaffold, spirobicycloimidazoline, from a precursor derived from a compound similar to this compound. This new scaffold has potential as a specific inhibitor of glycosidases, demonstrating the compound's utility in creating novel biochemical structures (Nakahara, Okamoto, Suzuki, & Kanie, 2008).

Properties

IUPAC Name

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTXEPQZAMUGID-ILLHIODVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N)O)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N)O)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370354
Record name (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79200-57-0
Record name (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Reactant of Route 2
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Reactant of Route 3
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Reactant of Route 4
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Reactant of Route 5
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Reactant of Route 6
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride

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